5-Hydroxy-7,8,2',5'tetramethoxyflavone
Description
Contextualization within Flavonoid Chemistry and Biological Significance
Flavonoids are a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 carbon skeleton. This basic structure consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring. The diversity within the flavonoid family is immense, arising from variations in the heterocyclic ring and the pattern of substitution on the A and B rings. These substitutions, particularly the presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and glycosidic groups, largely determine the chemical properties and biological activities of the individual compounds.
Flavonoids are renowned for a wide array of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. Their potential to modulate cellular signaling pathways has made them a focal point in phytochemical and pharmacological research. The specific arrangement and number of functional groups on the flavonoid core are critical to their bioactivity.
Overview of Polymethoxylated Flavones in Phytochemistry
Polymethoxylated flavones (PMFs) are a distinct subgroup of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone (B191248) skeleton. nih.gov These compounds are particularly abundant in the peels of citrus fruits, such as oranges and tangerines. researchgate.net The methoxylation of the flavonoid core generally increases the lipophilicity of the molecule, which can enhance its bioavailability and alter its biological activity compared to more common hydroxylated flavonoids.
Phytochemically, PMFs are valued for their stability and have been associated with a range of health benefits, including anti-inflammatory, anti-carcinogenic, and anti-atherogenic activities. nih.gov Prominent examples of PMFs that have been extensively studied include nobiletin (B1679382) and tangeretin (B192479). The presence and position of the methoxy groups are key determinants of their specific biological effects.
Rationale for Dedicated Research on 5-Hydroxy-7,8,2',5'-Tetramethoxyflavone
The scientific interest in 5-Hydroxy-7,8,2',5'-tetramethoxyflavone stems from its unique chemical structure and its natural occurrence in a plant with a long history of medicinal use. This compound has been identified and isolated from Andrographis paniculata, a plant used in traditional medicine. Specifically, it has been found in both the aerial parts and the roots of the plant.
The rationale for focusing research on this particular flavone is further strengthened by computational studies that predict its potential biological activity. An in silico investigation explored the interaction of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone with bacterial DNA gyrase B, a crucial enzyme for bacterial survival. nih.gov The study's findings suggest that this compound has the potential to act as an antibacterial agent by inhibiting this enzyme.
| Attribute | Information |
|---|---|
| Chemical Class | Flavonoid, Polymethoxylated Flavone |
| Natural Source | Andrographis paniculata (Aerial parts and roots) |
| Key Structural Features | Flavone backbone with one hydroxyl group and four methoxy groups |
| Predicted Biological Activity | Potential antibacterial agent (based on in silico studies) |
This prediction provides a strong impetus for further experimental validation and exploration of its potential therapeutic applications. Moreover, the presence of both a hydroxyl group and multiple methoxy groups suggests a unique combination of properties that may influence its bioavailability and biological interactions, making it a compelling candidate for further phytochemical and pharmacological investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-6-14(23-2)11(7-10)15-8-12(20)17-13(21)9-16(24-3)18(25-4)19(17)26-15/h5-9,21H,1-4H3 |
InChI Key |
ASXMBDKZHRLCAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC |
Synonyms |
5-hydroxy-7,8,2',5'-tetramethoxyflavone |
Origin of Product |
United States |
Occurrence, Isolation, and Structural Elucidation Methodologies of 5 Hydroxy 7,8,2 ,5 Tetramethoxyflavone
Natural Distribution and Botanical Sources
Isolation from Andrographis paniculata and Andrographis affinis
5-Hydroxy-7,8,2',5'-tetramethoxyflavone has been successfully isolated from the plant Andrographis paniculata, a member of the Acanthaceae family. It is one of the main flavonoids found in the ethyl acetate-soluble fraction of ethanol or methanol extracts of the plant nih.gov. Specifically, it has been identified in both the aerial parts and the roots of Andrographis paniculata researchgate.netnih.gov. Research has also led to the isolation of its glycoside form, 5-hydroxy-7,8,2',5'-tetramethoxy-flavone-5-O-beta-D-glucopyranoside, from this plant ucsf.edu. While its presence in Andrographis paniculata is well-documented, specific studies detailing its isolation from the closely related species Andrographis affinis are less common in the available literature. However, other related flavones, such as 5-hydroxy-7,8,2'-trimethoxy flavone (B191248), have been isolated from Andrographis alata, a synonym for Andrographis affinis, suggesting the potential for 5-hydroxy-7,8,2',5'-tetramethoxyflavone to also be present in this species researchgate.net.
Related Flavones in Other Plant Species
The structural motif of polymethoxyflavones is prevalent across the plant kingdom. Several other plant species are known to produce flavones with similar methoxylation patterns. The following table provides a summary of related flavones found in various botanical sources.
| Plant Species | Family | Related Flavones Isolated |
| Laggera alata | Asteraceae | Nine different flavonoids have been isolated from this plant, though their specific structures are not all fully detailed in readily available literature nih.govresearchgate.netresearchgate.net. The genus Laggera is known to be rich in flavonoids nih.gov. |
| Aglaia edulis | Meliaceae | While detailed flavonoid profiles for Aglaia edulis are not extensively documented in all sources, the genus Aglaia is known to contain various secondary metabolites, including flavonoids nih.gov. Polyoxygenated flavonoids have been isolated from the related species Eugenia edulis nih.gov. |
| Achillea falcata | Asteraceae | 5-hydroxy-6,7,3´,4´-tetramethoxyflavone and 5-hydroxy-6,7,8,3´,4´-pentamethoxyflavone have been isolated from this species redalyc.orgresearchgate.net. The genus Achillea is generally rich in flavonoids, including luteolin and apigenin derivatives nih.govmdpi.com. |
| Ballota inaequidens | Lamiaceae | A variety of flavonoids have been isolated, including 5-hydroxy-3,7,4′-trimethoxyflavone, retusin, 5-hydroxy-7,4′-dimethoxyflavone, pachypodol, 5-hydroxy-3,6,7,4′-tetramethoxyflavone, and 5-hydroxy-7,3′,4′-trimethoxyflavone tandfonline.comresearchgate.nettandfonline.com. |
| Citrus aurantium | Rutaceae | This species contains a wide array of flavonoids, including polymethoxylated flavones such as nobiletin (B1679382) and tangeretin (B192479), as well as flavanones like hesperidin and naringin nih.govmdpi.comresearchgate.netresearchgate.net. |
| Kaempferia parviflora | Zingiberaceae | Known for its rich content of polymethoxyflavones, including 5,7-dimethoxyflavone, 5,7,4'-trimethoxyflavone, and 3,5,7,3',4'-pentamethoxyflavone nih.govmdpi.comresearchwithrutgers.comresearchgate.net. |
Advanced Isolation Techniques
The isolation of 5-hydroxy-7,8,2',5'-tetramethoxyflavone and related flavonoids from their natural sources involves a multi-step process that typically begins with solvent extraction followed by various chromatographic separation techniques.
Solvent Extraction Methodologies
The initial step in isolating flavonoids from plant material is extraction using a suitable solvent. The choice of solvent is crucial and depends on the polarity of the target compounds. For polymethoxyflavones like 5-hydroxy-7,8,2',5'-tetramethoxyflavone, which are moderately polar, a range of organic solvents and their aqueous mixtures are employed.
Commonly used solvents for the extraction of flavonoids from Andrographis paniculata include ethanol and methanol nih.gov. The dried plant material is typically macerated or percolated with the chosen solvent to create a crude extract. This extract is then often subjected to further partitioning. For instance, the crude ethanol extract of Andrographis paniculata can be suspended in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate (EtOAc) nih.govfrontiersin.org. This partitioning step helps to concentrate the flavonoids in the ethyl acetate fraction, separating them from more polar and non-polar compounds.
In the case of Ballota inaequidens, the dried and powdered aerial parts have been extracted with acetone. The resulting residue, after evaporation of the acetone, is then further extracted with ethyl acetate tandfonline.com. For Kaempferia parviflora, rhizomes have been extracted with methanol, followed by partitioning with various solvents to separate compounds based on polarity researchgate.net.
Chromatographic Separation Techniques
Following solvent extraction and partitioning, the enriched flavonoid fraction is subjected to one or more chromatographic techniques to isolate the individual compounds.
Column chromatography is a fundamental and widely used technique for the separation of flavonoids from plant extracts. The choice of stationary phase (adsorbent) and mobile phase (eluent) is critical for achieving successful separation.
For the isolation of flavonoids from Andrographis paniculata, silica gel is a commonly used stationary phase frontiersin.org. The ethyl acetate-soluble fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate frontiersin.org. The fractions are collected and monitored by techniques like thin-layer chromatography (TLC). Fractions containing the desired compound are then combined and may be subjected to further purification steps. In some cases, multiple column chromatography steps using different solvent systems or stationary phases like Sephadex LH-20 are necessary to obtain the pure compound researchgate.net.
Similarly, for the isolation of flavonoids from Ballota inaequidens, column chromatography on silica gel with a mobile phase of light petroleum ether and increasing amounts of ethyl acetate has been employed tandfonline.com. This initial separation is often followed by preparative thin-layer chromatography (PTLC) for final purification researchgate.net.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone from complex mixtures, such as crude plant extracts. This method offers high resolution and sensitivity, making it suitable for separating structurally similar flavonoids.
Preparative or semi-preparative reversed-phase HPLC (RP-HPLC) is commonly employed for the isolation of this compound. In this technique, a non-polar stationary phase, typically a C18 silica-based column, is used with a polar mobile phase. The separation is achieved by gradually increasing the concentration of an organic solvent (like methanol or acetonitrile) in water, a method known as gradient elution. This process allows for the differential partitioning of compounds based on their hydrophobicity, with more polar compounds eluting first.
The effluent from the column is monitored by a detector, most commonly a UV-Vis detector set to a wavelength where flavonoids exhibit strong absorbance. Fractions corresponding to specific peaks are collected. The purity of the isolated 5-Hydroxy-7,8,2',5'-tetramethoxyflavone in the collected fractions is then confirmed using analytical HPLC, which typically employs a narrower column and a faster flow rate to provide a precise assessment of purity. ucsf.edu
Preparative Thin-Layer Chromatography (PTLC)
Preparative Thin-Layer Chromatography (PTLC) serves as a cost-effective and straightforward method for the isolation of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, particularly when dealing with small to moderate sample quantities (typically under 100 mg). nih.gov This technique operates on the same principles as analytical TLC but utilizes thicker stationary phase layers (usually 250–2000 µm) to accommodate larger sample loads. nih.gov
The process involves the application of a concentrated extract as a continuous band near the bottom of a PTLC plate, which is commonly coated with silica gel. The plate is then placed in a sealed chromatography tank containing a pre-determined solvent system. As the solvent migrates up the plate via capillary action, it separates the components of the extract based on their differential adsorption to the silica and solubility in the mobile phase.
After development, the separated bands are visualized, typically under UV light (254 nm or 365 nm), where flavonoids often appear as dark or fluorescent bands. The band corresponding to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone is carefully scraped from the plate. The compound is then recovered by eluting it from the silica gel adsorbent using a polar solvent, such as methanol or ethyl acetate. nih.gov This solution is filtered to remove the silica particles, and the solvent is evaporated to yield the purified compound. PTLC is valued for its simplicity and efficiency in achieving separation of compounds from complex natural product extracts. nepjol.info
Spectroscopic and Spectrometric Characterization Methods for 5-Hydroxy-7,8,2',5'-Tetramethoxyflavone
Following isolation, the definitive structure of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone is established using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's molecular framework, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of flavonoids. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provide unambiguous evidence for the arrangement of atoms in the molecule.
For 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, the ¹H NMR spectrum is expected to show characteristic signals. A key diagnostic signal is a sharp singlet observed far downfield (typically δ 12-13 ppm), which is characteristic of the 5-hydroxyl proton that is hydrogen-bonded to the C-4 carbonyl group. The spectrum would also feature a singlet for the H-6 proton on the A-ring and another singlet for the H-3 proton on the C-ring. The B-ring protons would appear as a distinct three-proton system. Four separate singlets in the region of δ 3.8-4.1 ppm would confirm the presence of the four methoxy (B1213986) groups.
The ¹³C NMR spectrum provides information on the carbon skeleton. It would display signals for all 19 carbons, including a signal for the C-4 carbonyl carbon at a characteristic downfield shift (around δ 182 ppm). Signals for the four methoxy carbons would appear between δ 55-63 ppm. The remaining signals correspond to the various sp²-hybridized carbons of the aromatic rings.
Table 1: Representative ¹H and ¹³C NMR Data for Flavonoid Structures Similar to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone This table presents typical chemical shift ranges for key functional groups found in related tetramethoxyflavones to illustrate the expected NMR data.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 5-OH | 12.5 - 13.0 (s) | N/A |
| H-3 | 6.5 - 6.9 (s) | 103 - 109 |
| H-6 | 6.3 - 6.7 (s) | 93 - 99 |
| B-ring Protons | 6.9 - 7.8 (m) | 110 - 132 |
| Methoxy Protons | 3.8 - 4.1 (s) | 55 - 63 |
| C-2 | N/A | 161 - 165 |
| C-4 (Carbonyl) | N/A | 180 - 184 |
| C-5 | N/A | 152 - 163 |
| C-7 | N/A | 155 - 162 |
| C-8 | N/A | 130 - 138 |
| C-9 | N/A | 145 - 154 |
| C-10 | N/A | 104 - 109 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₉H₁₈O₇.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which provides further structural confirmation. Flavones typically undergo a characteristic Retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the C-ring. researchgate.netnih.gov This cleavage results in fragment ions that are diagnostic of the substitution patterns on the A and B rings, thereby confirming the placement of the hydroxyl and methoxy groups.
Table 2: Mass Spectrometry Data for 5-Hydroxy-7,8,2',5'-tetramethoxyflavone
| Parameter | Value |
| Molecular Formula | C₁₉H₁₈O₇ |
| Monoisotopic Mass | 358.1053 g/mol |
| Ionization Mode | ESI-MS (Positive) |
| Expected [M+H]⁺ Ion | m/z 359.1125 |
| Key Fragmentation Type | Retro-Diels-Alder (RDA) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial characterization of flavonoids and for providing information about the substitution pattern of the flavone nucleus. The UV spectrum of a flavone typically shows two main absorption maxima: Band I (300–380 nm), which corresponds to the electronic transitions in the B-ring cinnamoyl system, and Band II (240–280 nm), associated with the A-ring benzoyl system. np-mrd.org
The use of specific shift reagents added to the sample solution can cause characteristic shifts in these absorption bands, providing diagnostic information about the location of free hydroxyl groups. nepjol.infoijims.com For 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, the expected spectral shifts are highly predictable. The presence of a 5-hydroxyl group is confirmed by a significant bathochromic (red) shift of Band I upon the addition of aluminum chloride (AlCl₃), which remains stable after the subsequent addition of hydrochloric acid (HCl). The absence of a free 7-hydroxyl group is confirmed by the lack of a significant shift in Band II after the addition of sodium acetate (NaOAc). nepjol.info
Table 3: Expected UV-Vis Spectral Shifts for 5-Hydroxy-7,8,2',5'-tetramethoxyflavone with Diagnostic Shift Reagents
| Reagent | Affected Band | Expected Shift | Structural Inference |
| Methanol (MeOH) | - | Baseline Spectrum | - |
| AlCl₃ | Band I | Bathochromic shift (~30-60 nm) | Presence of a 5-hydroxyl group |
| AlCl₃ + HCl | Band I | Shift remains stable | Confirms 5-hydroxyl group; absence of ortho-dihydroxyl groups |
| NaOAc | Band II | No significant shift | Absence of a 7-hydroxyl group |
| NaOMe | Band I | Bathochromic shift (~40-65 nm) | Presence of a 5-hydroxyl group (no free 3- or 4'-OH) |
Biosynthetic Pathways and Metabolic Transformations of Flavones, Including 5 Hydroxy 7,8,2 ,5 Tetramethoxyflavone
Precursor Pathways for Flavonoid Biosynthesis
The characteristic C6-C3-C6 carbon framework of flavonoids is assembled from precursors supplied by two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway. nih.gov
The shikimate pathway is a crucial metabolic route found in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids. wikipedia.org This seven-step pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and culminates in the production of chorismate. wikipedia.orgfrontiersin.org Chorismate serves as a key branch-point intermediate, leading to the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.org
For flavonoid biosynthesis, L-phenylalanine is the primary precursor. nih.gov A series of enzymatic reactions, starting with phenylalanine ammonia-lyase (PAL), converts phenylalanine into p-coumaroyl-CoA. nih.gov This molecule provides the B-ring and the three-carbon bridge (C2, C3, C4) of the foundational flavonoid structure. researchgate.netresearchgate.net The shikimate pathway is thus responsible for generating a significant portion of the carbon skeleton of all flavonoids. nih.govresearchgate.net
While the shikimate pathway constructs the B-ring and C3-bridge, the A-ring of the flavonoid skeleton is derived from the acetate-malonate pathway, also known as the polyketide pathway. nih.govchempedia.info This pathway provides the malonyl-CoA units required for the initial condensation step in flavonoid synthesis. nih.govnih.gov
The key enzyme, chalcone (B49325) synthase (CHS), catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA (from the shikimate pathway). nih.gov This reaction forms a C15 intermediate known as naringenin (B18129) chalcone. The acetate-malonate pathway is therefore essential for supplying the building blocks for the A-ring and initiating the formation of the core flavonoid structure. nih.gov
Enzymatic Methylation and Hydroxylation Mechanisms in Flavone (B191248) Biogenesis
The basic flavone skeleton, formed after the isomerization of chalcone by chalcone isomerase (CHI), undergoes extensive modification through hydroxylation and methylation to generate the vast diversity of flavonoids observed in nature, including polymethoxyflavones (PMFs) like 5-Hydroxy-7,8,2',5'-tetramethoxyflavone. nih.gov
Hydroxylation is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl (-OH) groups at specific positions on the aromatic rings. For instance, flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS) are key enzymes that introduce hydroxyl groups on the C-ring. nih.gov Hydroxylation patterns on the B-ring are also critical for the final structure and are governed by specific CYP450 enzymes. nih.gov
Methylation , the addition of a methyl (-CH3) group, is carried out by O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. nih.gov This process converts a hydroxyl group into a more lipophilic methoxy (B1213986) (-OCH3) group. The specific regioselectivity of different OMTs results in the precise methylation patterns seen in compounds like 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, where four distinct hydroxyl positions have been methylated. DNA methylation can also epigenetically regulate the genes involved in flavonoid synthesis, with increased methylation generally inhibiting gene expression. nih.gov
Biotransformation of 5-Hydroxy-7,8,2',5'-Tetramethoxyflavone and Analogs
Once synthesized, polymethoxyflavones can undergo further metabolic transformations, notably demethylation and glycosylation. These processes can be mediated by plant enzymes, microbial action (e.g., in the gut), or during processing like the drying of citrus peels. rsc.org
Demethylation, the removal of a methyl group from a methoxy moiety to yield a hydroxyl group, is a significant biotransformation for polymethoxyflavones. Studies on various PMFs by human gut microbiota, specifically bacteria like Blautia sp. MRG-PMF1, have revealed that these transformations are not random but follow a specific regioselectivity. nih.govacs.org
The general order of demethylation preference on the flavone core is C-7 > C-4′ ≈ C-3′ > C-5 > C-3. acs.orgconsensus.appacs.org This indicates that the methoxy group at the C-7 position is typically the most labile. For instance, the biotransformation of 3,5,7,4′-tetramethoxyflavone and 5-hydroxy-3,7,4′-trimethoxyflavone showed a demethylation regioselectivity of C-7 > C-4′ > C-5 > C-3. acs.org Similarly, during the drying of citrus peels, PMFs such as nobiletin (B1679382) and tangeretin (B192479) undergo demethylation primarily at the 5-position. rsc.org Entomopathogenic fungi have also demonstrated the ability to selectively demethylate and hydroxylate the C-3' and C-4' positions of the B-ring of various methoxyflavones. nih.gov These demethylation reactions can produce new flavonoid structures with potentially different biological activities. acs.org
**Table 1: Regioselectivity of Polymethoxyflavone (PMF) Demethylation by *Blautia sp. MRG-PMF1***
| PMF Substrate | Metabolic Intermediates/Products | Observed Regioselectivity | Reference |
|---|---|---|---|
| 5,7-Dimethoxyflavone (5,7-DMF) | Chrysin, 7-Hydroxy-5-methoxyflavone | C-7 > C-5 | acs.org |
| 5,7,4'-Trimethoxyflavone (5,7,4'-TMF) | Apigenin, Thevetiaflavone | C-7 > C-4' > C-5 | acs.org |
| 3,5,7-Trimethoxyflavone | Galangin, 7-Hydroxy-3,5-dimethoxyflavone | C-7 > C-5 > C-3 | acs.org |
| 3,5,7,4'-Tetramethoxyflavone | Kaempferol, 7-Hydroxy-3,5,4'-trimethoxyflavone | C-7 > C-4' > C-5 > C-3 | acs.org |
Glycosylation is the enzymatic process of attaching a sugar moiety to an aglycone, such as a flavonoid. This modification significantly increases the water solubility and stability of flavonoids and can alter their bioavailability. pjmonline.orgacs.org The enzymes responsible are glycosyltransferases (GTs), which use an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) sugar like UDP-glucose (UDPG). acs.orgoup.com
Flavonoids can undergo two main types of glycosylation:
O-Glycosylation: This is the most common form, where a sugar is attached to a hydroxyl group on the flavonoid skeleton. nih.gov The acidity and accessibility of the hydroxyl groups influence the site of glycosylation, with the general order of reactivity being 7-OH ≥ 4'-OH > 3-OH > 3′-OH > 5-OH. frontiersin.org
C-Glycosylation: In this less common but more stable linkage, a sugar is attached directly to a carbon atom of the flavonoid core, a reaction catalyzed by C-glycosyltransferases (CGTs). nih.gov This creates a bond that is resistant to enzymatic and acidic hydrolysis. Cereal crops, for example, synthesize C-glucosylated flavones. nih.gov
While many biotransformation studies focus on hydroxylated flavonoids, some microorganisms are capable of glycosylating methoxyflavones. In one study, entomopathogenic fungi were able to attach a modified glucose molecule to the C-3' position of 5,7,3',4',5'-pentamethoxyflavone after a demethylation event. nih.govacs.org
Pharmacokinetic Studies of Flavones in Preclinical Animal Models (Excluding Human Data)
Pharmacokinetic studies in preclinical animal models, primarily rats, have provided insights into the absorption, distribution, metabolism, and excretion of various flavones. These studies are crucial for understanding the bioavailability and potential in vivo activity of these compounds. Research on polymethoxyflavones (PMFs) indicates that the number and position of hydroxyl and methoxy groups significantly influence their pharmacokinetic profiles. nih.gov
For many flavones, extensive metabolism occurs following oral administration, leading to low systemic exposure of the parent compound. For example, a study investigating the pharmacokinetics of fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) in Sprague-Dawley rats showed that after oral administration, the parent form was only transiently present in the serum, with fisetin sulfates/glucuronides being the predominant circulating forms. nih.gov Similarly, for 5-hydroxyflavone (B191505) and 7-hydroxyflavone, the parent compounds were not detected in serum after oral administration; instead, their glucuronide and sulfate/glucuronide conjugates were identified. nih.gov
A study on twelve different polymethoxyflavones in rats revealed that compounds with a hydroxyl group, such as 5-hydroxy-3,7,2',4'-tetramethoxyflavone, were undetectable in rat plasma after administration. nih.govacs.org This suggests that these hydroxylated PMFs may undergo rapid and extensive metabolism in the gastrointestinal tract and/or liver, or exhibit poor absorption. While specific pharmacokinetic data for 5-Hydroxy-7,8,2',5'-tetramethoxyflavone is not available, the general findings for related hydroxylated polymethoxyflavones suggest it may also have low oral bioavailability in its parent form.
The identification of metabolites in biological matrices such as plasma, urine, and feces is a critical aspect of understanding the in vivo fate of flavones. Advanced analytical techniques, particularly ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), are instrumental in this process. nih.govmdpi.com
Studies on related polymethoxyflavones have identified several common metabolic pathways, including demethylation, hydroxylation, and conjugation with glucuronic acid or sulfate. For instance, in a study on 5,7,3',4'-tetramethoxyflavone (a structural isomer of the target compound) in rats, five metabolites were identified in urine. nih.gov These were formed through demethylation and subsequent sulfation. nih.gov
A comprehensive metabolism study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone (another related compound) in rats identified a large number of metabolites in biological matrices. mdpi.com The metabolic transformations observed included oxidation (mono- and di-oxidation), methylation, demethylation, methoxylation, glucuronidation, sulfation, and ring cleavage. mdpi.com This highlights the complex metabolic fate that polymethoxyflavones can undergo in vivo.
The table below summarizes the identified metabolites of a related compound, 5,7,3',4'-tetramethoxyflavone, in rat urine. nih.gov
| Parent Compound | Metabolite | Position of Modification |
| 5,7,3',4'-Tetramethoxyflavone | 3'-Hydroxy-5,7,4'-trimethoxyflavone | Demethylation at C-3' |
| 5,7,3',4'-Tetramethoxyflavone | 7-Hydroxy-5,3',4'-trimethoxyflavone sulfate | Demethylation at C-7 and Sulfation |
| 5,7,3',4'-Tetramethoxyflavone | 7-Hydroxy-5,3',4'-trimethoxyflavone | Demethylation at C-7 |
| 5,7,3',4'-Tetramethoxyflavone | 4'-Hydroxy-5,7,3'-trimethoxyflavone | Demethylation at C-4' |
| 5,7,3',4'-Tetramethoxyflavone | 5-Hydroxy-7,3',4'-trimethoxyflavone | Demethylation at C-5 |
Given the structural similarities, it is plausible that 5-Hydroxy-7,8,2',5'-tetramethoxyflavone would undergo similar metabolic transformations, primarily demethylation and subsequent conjugation. However, without direct experimental evidence, the specific metabolites of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone remain to be determined.
Structure Activity Relationship Sar Studies of 5 Hydroxy 7,8,2 ,5 Tetramethoxyflavone and Its Analogs
Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Activities
The substitution pattern of hydroxyl and methoxy groups on the flavone's A and B rings is a key factor in its interaction with biological systems. iiarjournals.org This substitution dictates the molecule's polarity, electron distribution, and steric properties, which in turn affect its biological functions.
The antioxidant capacity of flavonoids is heavily dependent on the arrangement of hydroxyl groups. Studies have shown that the presence of a hydroxyl group at the C3 position is a significant contributor to antioxidant activity. nih.gov Flavonoids possessing a 3-OH group demonstrate a positive role in scavenging free radicals. nih.govresearchgate.net Conversely, the substitution of hydroxyl groups with methoxy groups tends to decrease antioxidant activity. nih.gov
Polymethoxylated flavones with no hydroxyl groups have also been noted to exhibit significant free radical scavenging activity, suggesting a more complex mechanism beyond simple hydrogen donation. researchgate.net
The substitution pattern of flavonoids is a critical determinant of their anti-inflammatory potential. Research indicates that hydroxyl groups are indispensable for the anti-inflammatory function of flavones. nih.gov Specifically, the presence of a hydroxyl group at the C-5 and C-4' positions enhances anti-inflammatory activity. nih.gov Conversely, hydroxyl groups located at the C-6, C-7, and C-8 positions can reduce this activity. nih.gov
A study on 5-demethyl sinensetin (B1680974) (5-hydroxy-4',5',6,7-tetramethoxyflavone), a compound structurally similar to the focus of this article, demonstrated potent anti-inflammatory properties by inhibiting nitric oxide (NO) production by 87.9% at a concentration of 50 μg/mL without affecting macrophage viability. up.ac.za This suggests that the 5-hydroxy substitution is key to its anti-inflammatory action. The anti-inflammatory effects of many flavones are mediated through pathways such as NF-κB, MAPK, and JNK-STAT. nih.gov
The substitution pattern of hydroxyl and methoxy groups significantly influences the anticancer properties of flavones. The presence of a hydroxyl group at the C5 position has been identified as pivotal for enhancing the inhibitory activity of polymethoxyflavones (PMFs) against cancer cells. nih.gov A study comparing 5-hydroxy PMFs with their permethoxylated counterparts found that the 5-hydroxy derivatives had much stronger inhibitory effects on the growth of colon cancer cells. nih.gov
The position of methoxy groups also plays a crucial role. An increase in the number of methoxy groups on the B-ring has been shown to decrease the antiproliferative activity of PMFs against HL60 cells. iiarjournals.org Conversely, an increase in methoxy groups on the A-ring appears to enhance this activity. iiarjournals.org For example, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate activity, whereas 6-methoxyflavone (B191845) had no activity. iiarjournals.org
A related compound, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF), has demonstrated antineoplastic effects in glioblastoma cell lines, causing cell cycle arrest and reducing cell viability and migration. researchgate.netnih.gov However, the introduction of a methoxy group at the C-8 position in the A ring of some flavanone-derived lactones resulted in lower cytotoxic activity. nih.gov
| Compound | Key Structural Features | Observed Antineoplastic Effect | Cell Line | Reference |
|---|---|---|---|---|
| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | 5-OH, multiple methoxy groups | Strong growth inhibition, G2/M phase arrest | HT29 colon cancer | nih.gov |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | 5-OH, multiple methoxy groups | Strong growth inhibition, G0/G1 phase arrest | HT29 colon cancer | nih.gov |
| 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) | 5-OH, tetramethoxy substitution | G0/G1 cell cycle arrest, reduced viability | U87MG and T98G glioblastoma | researchgate.netnih.gov |
| 5-methoxyflavone | 5-OCH3 on A-ring | Moderate antiproliferative activity (IC50=48 μM) | HL60 | iiarjournals.org |
| 6-methoxyflavone | 6-OCH3 on A-ring | No activity (IC50 > 400 μM) | HL60 | iiarjournals.org |
The antimicrobial activity of flavonoids is strongly influenced by their chemical structure, particularly the number and position of functional groups on the A and B rings. longdom.orglongdom.org The presence of methoxy groups has been shown to reduce the antibacterial properties of some flavonoids. nih.gov However, the position of these groups is critical, as a methoxy group at the C8 position in the A ring appears to increase antibacterial activity. nih.gov For example, tangeritin showed higher activity than 5,6,7,4′-tetramethoxyflavone, with the only structural difference being a methoxy group at the C8 position in tangeritin. nih.gov
An in-silico study of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone showed binding interactions with bacterial DNA-gyrase B, suggesting a potential mechanism for its antibacterial action. researchgate.net A related compound, 5-demethyl sinensetin, exhibited antibacterial activity against several pathogens, with Salmonella Typhimurium being the most susceptible. up.ac.za
| Compound | Organism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 5-demethyl sinensetin (5-hydroxy-4',5',6,7-tetramethoxyflavone) | Salmonella Typhimurium | 0.312 | up.ac.za |
| Escherichia coli | 0.500 | up.ac.za | |
| Staphylococcus aureus | 0.500 | up.ac.za |
Role of Flavone (B191248) Core Modifications in Target Binding Affinity
Modifications to the central flavone core can significantly impact the binding affinity of these compounds to their biological targets. The C2=C3 double bond in the C-ring is a key structural feature for the biological activity of many flavones. researchgate.net Hydrogenation of this double bond has been shown to weaken the binding affinity of flavonoids to enzymes like α-amylase by several orders of magnitude. tamu.edu
The planarity conferred by the C2=C3 double bond is important for the interaction with protein targets. Flavonoids are known to interact with a variety of proteins, and these interactions can be highly specific. nih.govnih.gov For 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, in-silico docking studies have identified bacterial DNA gyrase as a potential target, with specific amino acid residues in the active site being crucial for the interaction. researchgate.net
Comparative Analysis with Related Flavonoid Structures
Comparing 5-Hydroxy-7,8,2',5'-tetramethoxyflavone with its analogs provides valuable insights into its potential biological activities. The presence of the 5-hydroxy group is a recurring theme for enhanced bioactivity, particularly in the context of anticancer effects. nih.gov
For example, 5-hydroxy PMFs consistently show stronger growth inhibitory effects on colon cancer cells than their permethoxylated counterparts, where the 5-OH group is replaced by a 5-OCH3 group. nih.gov This highlights the critical role of the 5-hydroxy group in the antineoplastic activity of this class of compounds.
When compared to 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF), which has shown efficacy against glioblastoma, the structural differences in the B-ring substitution (2',5'-dimethoxy vs. 3',4'-dimethoxy) could lead to different specificities and potencies against various cancer cell lines. researchgate.netnih.gov Similarly, comparison with 5-demethyl sinensetin (5-hydroxy-4',5',6,7-tetramethoxyflavone) suggests that 5-Hydroxy-7,8,2',5'-tetramethoxyflavone would likely possess significant antioxidant and anti-inflammatory properties. up.ac.za
The substitution pattern on the B-ring is also a key differentiator. While an increase in methoxy groups on the B-ring can reduce antiproliferative activity, the specific positions of these groups are important. iiarjournals.org The 2',5'-dimethoxy substitution pattern of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone is less common than the 3',4' pattern found in many other bioactive flavonoids, suggesting it may have unique biological targets and activities.
Synthetic Methodologies and Chemical Modifications of 5 Hydroxy 7,8,2 ,5 Tetramethoxyflavone
Total Synthesis Approaches for Flavone (B191248) Derivatives
The total synthesis of flavones can be broadly categorized into methods that construct the chromone (B188151) core through cyclization reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the A and B rings of the flavone skeleton.
Cyclization and Methylation Reactions
A plausible and widely employed strategy for the synthesis of 5-hydroxy-7,8,2',5'-tetramethoxyflavone involves the Baker-Venkataraman rearrangement. wikiwand.comwikipedia.orgjk-sci.comorganic-chemistry.orgonlineorganicchemistrytutor.comuclan.ac.uk This method is a reliable approach for the formation of the requisite 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the flavone core. wikiwand.comwikipedia.org
The synthesis would commence with a suitably substituted 2'-hydroxyacetophenone. For the target molecule, 2'-hydroxy-3,4,6-trimethoxyacetophenone would be the ideal A-ring precursor. This starting material can be prepared from phloroglucinol (B13840) through a series of protection, formylation, and methylation steps. The B-ring component would be introduced via acylation with 2,5-dimethoxybenzoyl chloride. prepchem.comchembk.com The synthesis of 2,5-dimethoxybenzoyl chloride can be achieved from 2,5-dimethoxybenzaldehyde (B135726), which is commercially available or can be synthesized from p-methoxyphenol. google.comcqu.edu.cnchemicalbook.com
The key steps in the proposed synthesis are outlined below:
Esterification: The 2'-hydroxy-3,4,6-trimethoxyacetophenone is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a base like pyridine (B92270) to form the corresponding ester.
Baker-Venkataraman Rearrangement: The resulting ester undergoes rearrangement in the presence of a base such as potassium hydroxide (B78521) or sodium hydride to form a 1,3-diketone. wikipedia.orgjk-sci.com This reaction proceeds via the formation of an enolate followed by an intramolecular acyl transfer. wikipedia.orguclan.ac.uk
Cyclization: The 1,3-diketone is then treated with a strong acid, like sulfuric acid in glacial acetic acid, to effect cyclodehydration and form the flavone ring. nih.gov
Selective Demethylation: If a precursor with a 5-methoxy group is used, a final selective demethylation step at the C5 position would be necessary to yield the target 5-hydroxy-7,8,2',5'-tetramethoxyflavone.
An alternative approach involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. mdpi.comajrconline.orgresearchgate.net In this case, 2'-hydroxy-3,4,6-trimethoxyacetophenone would be condensed with 2,5-dimethoxybenzaldehyde in the presence of a base to yield 2'-hydroxy-3,4,6,2',5'-pentamethoxychalcone. Subsequent oxidative cyclization of this chalcone, for instance, using iodine in dimethyl sulfoxide (B87167) (DMSO), would lead to the formation of the flavone. chemijournal.comresearchgate.net
Table 1: Key Synthetic Reactions for Flavone Synthesis
| Reaction Name | Description | Key Reagents | Ref. |
| Baker-Venkataraman Rearrangement | Rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. | Base (e.g., KOH, NaH) | wikiwand.comwikipedia.org |
| Acid-Catalyzed Cyclization | Cyclodehydration of a 1,3-diketone to form the flavone ring. | Strong acid (e.g., H₂SO₄) | nih.gov |
| Claisen-Schmidt Condensation | Condensation of an acetophenone (B1666503) with an aldehyde to form a chalcone. | Base (e.g., NaOH, KOH) | ajrconline.org |
| Oxidative Cyclization of Chalcones | Conversion of a 2'-hydroxychalcone (B22705) to a flavone. | Oxidizing agent (e.g., I₂, DMSO) | chemijournal.comresearchgate.net |
Derivatization and Analog Synthesis
The presence of a free hydroxyl group at the C5 position and the methoxy (B1213986) groups in 5-hydroxy-7,8,2',5'-tetramethoxyflavone offers opportunities for further chemical modification to generate a library of analogs with potentially altered biological activities.
One common derivatization is glycosylation . The C5-hydroxyl group can be glycosylated to form flavonoid glycosides. researchgate.net This is often achieved by reacting the flavone with an activated sugar derivative, such as a glycosyl bromide or trifluoroacetimidate, in the presence of a suitable promoter. researchgate.net The synthesis of flavonoid 7-O-glycosides has been well-documented, and similar strategies could be adapted for the 5-hydroxyl group. researchgate.net
Another important modification is the synthesis of aminoflavone derivatives . The hydroxyl group can be converted to an amino group, or an amino group can be introduced onto the flavonoid scaffold. For instance, a nitro group can be introduced and subsequently reduced to an amine. nih.gov The synthesis of 6-amino-7-hydroxyflavone has been reported, demonstrating the feasibility of introducing amino functionalities. nih.gov 5-aminoflavone derivatives have also been synthesized and shown to possess interesting biological properties. nih.gov
Other potential derivatizations include:
Alkylation or acylation of the C5-hydroxyl group to modulate lipophilicity and steric properties. sysrevpharm.org
Halogenation of the aromatic rings to alter electronic properties and potentially enhance biological activity.
Demethylation of one or more methoxy groups to generate polyhydroxyflavones.
Table 2: Examples of Flavone Derivatization
| Derivative Type | Synthetic Strategy | Potential Starting Material | Ref. |
| Flavone Glycosides | Reaction with an activated sugar. | 5-Hydroxyflavone (B191505) | researchgate.net |
| Aminoflavones | Nitration followed by reduction. | Hydroxyflavone | nih.gov |
| Acylated Flavones | Reaction with an acyl chloride. | 7-Hydroxyflavone | sysrevpharm.org |
Mechanistic Organic Chemistry of Flavone Synthesis
The key reactions in the synthesis of 5-hydroxy-7,8,2',5'-tetramethoxyflavone are governed by well-established mechanistic principles of organic chemistry.
The Baker-Venkataraman rearrangement is an intramolecular Claisen-type condensation. uclan.ac.uk The mechanism involves the abstraction of an α-proton from the acetophenone moiety by a base to form an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbonyl carbon of the ester group, leading to a cyclic alkoxide intermediate. This intermediate subsequently collapses to form a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.orguclan.ac.uk
The subsequent acid-catalyzed cyclization of the 1,3-diketone to the flavone proceeds via protonation of one of the carbonyl groups, followed by intramolecular nucleophilic attack of the phenolic hydroxyl group. The resulting hemiacetal then undergoes dehydration to form the pyranone ring of the flavone. rsc.org
In the alternative chalcone route, the Claisen-Schmidt condensation involves the base-catalyzed reaction between an enolate of the acetophenone and the aldehyde. The subsequent oxidative cyclization of the 2'-hydroxychalcone can proceed through different mechanisms depending on the reagents used. One proposed mechanism for iodine-mediated cyclization involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped by iodine. Subsequent elimination of HI affords the flavone. chemijournal.com Another possibility is the isomerization of the chalcone to a flavanone (B1672756), which is then oxidized to the flavone. chemijournal.com
The Algar-Flynn-Oyamada (AFO) reaction , which is used to synthesize flavonols (3-hydroxyflavones) from 2'-hydroxychalcones using alkaline hydrogen peroxide, also provides mechanistic insights into flavonoid cyclization. wikiwand.comrsc.orgresearchgate.netbeilstein-archives.orgresearchgate.net While not directly applicable to the synthesis of the target compound (which lacks a 3-hydroxyl group), the study of its mechanism, involving either an epoxide intermediate or a direct nucleophilic attack, contributes to the broader understanding of flavonoid formation. rsc.orgbeilstein-archives.org
Table 3: Mechanistic Steps in Flavone Synthesis
| Reaction | Key Mechanistic Feature | Intermediate(s) | Ref. |
| Baker-Venkataraman Rearrangement | Intramolecular acyl transfer. | Enolate, cyclic alkoxide | wikipedia.orguclan.ac.uk |
| Acid-Catalyzed Cyclization | Intramolecular nucleophilic attack and dehydration. | Protonated diketone, hemiacetal | rsc.org |
| Oxidative Cyclization of Chalcone | Intramolecular oxo-Michael addition and oxidation. | Enolate, flavanone | chemijournal.com |
Analytical Methodologies for Quantification and Detection of 5 Hydroxy 7,8,2 ,5 Tetramethoxyflavone
Chromatographic Quantification Techniques
Chromatographic methods are fundamental for the separation and quantification of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone from various sources, including plant extracts and biological samples. These techniques offer high resolution and sensitivity, enabling the accurate determination of the compound's concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific GC-MS studies on 5-Hydroxy-7,8,2',5'-tetramethoxyflavone are not extensively documented, predicted GC-MS data for structurally similar compounds, such as 2',8-Dihydroxy-3',4',5',7-tetramethoxyflavan, are available and can serve as a guide for method development. hmdb.ca For the analysis of flavonoids like 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, derivatization is often required to increase their volatility and thermal stability for GC analysis.
The process involves injecting the sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that aids in identification. The Human Metabolome Database provides predicted GC-MS spectra for related compounds, which can be a valuable resource. hmdb.canih.gov
Predicted GC-MS Data for a Related Compound (2',8-Dihydroxy-3',4',5',7-tetramethoxyflavan)
| Parameter | Value |
|---|---|
| Ionization Energy | 70eV |
| Ionization Mode | Positive |
| Instrument Type | Single quadrupole (predicted) |
This is a predicted spectrum and should be used as a guide. Further experimental evidence is required for confirmation. hmdb.ca
Ultra-Performance Liquid Chromatography-Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-Q Exactive Orbitrap HRMS)
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometer (HRMS) represents a state-of-the-art analytical platform for the sensitive and selective quantification of a wide range of compounds, including flavonoids. This technique is particularly well-suited for the analysis of complex mixtures, such as those encountered in metabolomics and natural product research. mdpi.comnih.gov The UPLC system provides rapid and efficient separation of analytes, while the Q Exactive Orbitrap mass spectrometer offers high-resolution and accurate-mass measurements, enabling confident identification and quantification. uni.lu
While specific applications detailing the analysis of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone are limited, the methodology has been successfully employed for the identification of numerous other flavonoids in complex matrices. nih.gov The high resolving power of the Orbitrap analyzer allows for the differentiation of isobaric interferences, which is crucial for accurate quantification in biological samples. uni.lu
Key Features of UPLC-Q Exactive Orbitrap HRMS for Flavonoid Analysis
| Feature | Advantage |
|---|---|
| High Resolution | Enables the separation of compounds with very similar masses. |
| Mass Accuracy | Provides high confidence in compound identification. |
| Sensitivity | Allows for the detection of low-abundance analytes. |
Predicted Collision Cross Section Data for 5-Hydroxy-7,8,2',5'-tetramethoxyflavone
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 359.11254 | 179.5 |
| [M+Na]+ | 381.09448 | 190.4 |
| [M-H]- | 357.09798 | 188.1 |
Data predicted using CCSbase. nih.gov
Spectroscopic Detection Methods
Spectroscopic methods are invaluable for the structural elucidation and detection of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's molecular structure and mass.
Information from PubChem provides computed spectral data, including predicted 13C NMR spectra and mass spectral data, which are essential for the initial identification and characterization of the compound. researchgate.net The predicted mass spectral data can be particularly useful in interpreting the fragmentation patterns observed in MS analysis.
Computed Properties of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone
| Property | Value |
|---|---|
| Molecular Formula | C19H18O7 |
| Molecular Weight | 358.3 g/mol |
| Monoisotopic Mass | 358.10525291 Da |
Data computed by PubChem. researchgate.net
Bioanalytical Approaches for Complex Matrix Analysis
The analysis of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone in complex biological matrices, such as plasma, urine, and tissue extracts, presents significant challenges due to the presence of numerous interfering substances. Bioanalytical methods must be developed to ensure the selective and sensitive quantification of the target analyte.
While specific bioanalytical methods for this compound are not widely published, general approaches for flavonoid analysis in biological samples can be adapted. These typically involve extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction, to remove matrix components prior to instrumental analysis. The use of an internal standard is also crucial to correct for variations in extraction efficiency and instrument response. The development of such methods is essential for pharmacokinetic and metabolic studies of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone.
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidation of Undefined Molecular Mechanisms for 5-Hydroxy-7,8,2',5'-Tetramethoxyflavone
The precise molecular mechanisms underpinning the potential biological effects of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone remain largely undefined. Future research should prioritize elucidating these pathways, drawing clues from studies on similar hydroxylated polymethoxyflavones (HPMFs).
A significant body of research on PMFs points towards their ability to modulate key signaling cascades involved in cellular processes such as inflammation, proliferation, and apoptosis. uni.lu For instance, many PMFs are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Investigations could explore whether 5-Hydroxy-7,8,2',5'-tetramethoxyflavone can suppress the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). uni.lu
Furthermore, the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, crucial for cell growth and survival, is another potential target. tandfonline.com Studies on other PMFs have shown modulation of this pathway, leading to anti-cancer effects. tandfonline.com Research should, therefore, investigate if 5-Hydroxy-7,8,2',5'-tetramethoxyflavone can induce apoptosis in cancer cells by interfering with PI3K/Akt signaling. The pro-apoptotic activity of some 5-hydroxy PMFs has been linked to a p53, Bax, and p21-dependent mechanism, suggesting a valuable avenue for exploration. uni.lu
An in-silico docking study has suggested a potential interaction between 5-Hydroxy-7,8,2',5'-tetramethoxyflavone and the bacterial DNA-gyrase B receptor. This finding points towards a possible antibacterial mechanism of action by inhibiting bacterial DNA replication. Future in vitro studies are necessary to validate this computational prediction and to understand the precise molecular interactions.
Exploration of Novel Biological Targets
Identifying novel biological targets is crucial for understanding the full therapeutic potential of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone. Based on the activities of related PMFs, several promising areas for investigation emerge.
Given the neuroprotective effects observed with other PMFs like nobiletin (B1679382), exploring targets within the central nervous system is warranted. tandfonline.com This could include receptors and enzymes involved in neuroinflammation and neurodegeneration. Additionally, the aryl hydrocarbon receptor (AhR), which plays a complex role in carcinogenesis, has been identified as a target for some flavonoids and could be a relevant target for this compound. nih.gov
Recent studies have highlighted the role of PMFs in bone metabolism, with some compounds inhibiting osteoclast differentiation by targeting the ATP-binding pocket of IKKβ in the NF-κB pathway. nih.gov This presents a novel and exciting potential application for 5-Hydroxy-7,8,2',5'-tetramethoxyflavone in the context of bone-related disorders. Another study has pointed to the ability of certain PMFs to act as blockers of vascular CaV1.2 channels, suggesting a potential role in vasorelaxation. mdpi.com
The table below summarizes potential biological targets for 5-Hydroxy-7,8,2',5'-tetramethoxyflavone based on findings from related polymethoxyflavones.
| Potential Target Class | Specific Target Example | Potential Biological Effect | Reference for Related Compounds |
| Inflammatory Signaling | NF-κB, COX-2, iNOS | Anti-inflammatory | uni.lu |
| Cell Proliferation/Survival | PI3K/Akt/mTOR, p53, Bax | Anti-cancer, Apoptosis Induction | tandfonline.comuni.lu |
| Bacterial Enzymes | DNA-gyrase B | Antibacterial | In-silico study |
| Bone Metabolism | IKKβ | Inhibition of Osteoclastogenesis | nih.gov |
| Ion Channels | CaV1.2 Channels | Vasorelaxation | mdpi.com |
| Nuclear Receptors | Aryl Hydrocarbon Receptor (AhR) | Modulation of Carcinogenesis | nih.gov |
Development of Advanced in vitro and in vivo Preclinical Models for Efficacy Assessment
To rigorously assess the efficacy of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, the development and utilization of advanced preclinical models are essential.
In vitro models should move beyond simple 2D cell cultures to more physiologically relevant systems. Three-dimensional (3D) organoid and spheroid cultures of various cancers (e.g., colon, breast) would provide a more accurate representation of the tumor microenvironment to test potential anti-cancer effects. tmu.edu.tw For investigating anti-inflammatory properties, co-culture systems of immune cells (like macrophages) and tissue-specific cells can be employed. nih.gov To explore neuroprotective potential, primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases would be highly valuable.
In vivo models should be carefully selected to reflect specific disease states. For anti-cancer studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more predictive model of clinical response than traditional cell line-based xenografts. To assess anti-inflammatory and immunomodulatory effects, mouse models of inflammatory bowel disease (IBD) or antigen-induced T-cell activation could be utilized. jst.go.jpnih.gov For bone metabolism, mouse models of osteoporosis or rheumatoid arthritis would be appropriate. nih.gov
Design and Synthesis of Optimized Flavone (B191248) Analogs with Enhanced Biological Profiles
The natural compound 5-Hydroxy-7,8,2',5'-tetramethoxyflavone serves as an excellent starting point for the design and synthesis of optimized analogs with improved biological properties. Chemical modifications can aim to enhance potency, selectivity, and pharmacokinetic properties such as bioavailability. tmu.edu.tw
Structure-activity relationship (SAR) studies will be fundamental in this endeavor. By systematically modifying the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the flavone backbone, it may be possible to identify key structural features required for specific biological activities. For example, the synthesis and evaluation of analogs with varying numbers and positions of methoxy groups could reveal how these modifications influence interactions with specific biological targets. researchgate.net Acetylation of the hydroxyl group is another strategy that has been explored for other PMFs to potentially improve bioavailability. tmu.edu.tw
The synthesis of a series of related flavones and their evaluation in biological assays will provide crucial data for developing more potent and targeted therapeutic agents.
Potential Applications in Preclinical Drug Discovery and Development (Excluding Clinical Human Trials)
The preclinical exploration of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone and its optimized analogs holds promise for several areas of drug discovery.
The potential anti-cancer properties, suggested by the broader PMF literature, warrant investigation in preclinical models of various cancers. tandfonline.comuni.lu Its predicted antibacterial activity against DNA gyrase also positions it as a potential lead for the development of new antibiotics, a critical area of unmet medical need.
Furthermore, its potential to modulate inflammatory pathways suggests applications in chronic inflammatory diseases. uni.lu The emerging evidence for the role of PMFs in bone health and vasorelaxation opens up new avenues for preclinical research into treatments for osteoporosis and cardiovascular conditions, respectively. nih.govmdpi.com
The development of this compound as a chemical probe to investigate the roles of its specific biological targets in health and disease is another valuable application. Even if the compound itself does not proceed to clinical trials, it can be an invaluable tool for basic research.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to synthesize 5-Hydroxy-7,8,2',5'-tetramethoxyflavone, and what purification challenges arise?
- Methodological Answer : The compound is synthesized via cyclization of 2,4,6-trihydroxyacetophenone with 2,4,5-trimethoxybenzoyl chloride in acetic acid and sulfuric acid under reflux, followed by selective methylation using methyl iodide and potassium carbonate in acetone. Purification challenges include separating closely related methoxylated byproducts, which require silica gel chromatography with solvent systems like EtOH-CHCl₃-CH₃CN (10:65:25) .
Q. How is NMR spectroscopy employed to characterize this flavone, and what are key spectral assignments?
- Methodological Answer : ¹H and ¹³C NMR assignments focus on differentiating methoxy groups (δ 3.7–4.0 ppm for OCH₃) and aromatic protons. For example, the C-5 hydroxy group (δ 9.1 ppm) and quaternary carbons in ring A (δ 160–165 ppm) are critical markers. Challenges arise from overlapping signals, necessitating 2D NMR (COSY, HSQC) for resolution. Reference Tables 1 and 2 in synthetic studies for comparative assignments .
Q. What in vitro models are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2, LOX for anti-inflammatory activity) and cell-based models (e.g., RAW 264.7 macrophages for cytokine profiling). ADMET properties from ETCM data (e.g., LogP = 2.1, moderate BBB permeability) guide solubility and dosing protocols .
Advanced Research Questions
Q. How can contradictory NMR data from structurally similar flavones be resolved to confirm the target compound’s structure?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 377.1234) with X-ray crystallography for unambiguous confirmation. Cross-reference crystallographic data (e.g., C–C bond lengths = 1.42–1.48 Å) from single-crystal studies .
Q. What strategies improve synthetic yield in large-scale production while minimizing side products?
- Methodological Answer : Optimize methylation stepwise: (1) Use excess methyl iodide (1.2 eq) in acetone under reflux; (2) Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor intermediates via TLC (Rf = 0.5 in CHCl₃:MeOH 9:1) to isolate pure product .
Q. How can structure-activity relationships (SAR) be established for methoxy group positioning and bioactivity?
- Methodological Answer : Synthesize analogs (e.g., 5-hydroxy-6-methyl-7,2',4',5'-tetramethoxyflavone) and compare activities in standardized assays. Use multivariate analysis (e.g., PCA) to correlate substituent positions (C-6 vs. C-8 methylation) with anti-inflammatory IC₅₀ values. Reference analogs in Table 1 of synthetic studies .
Q. What advanced chromatographic techniques separate this flavone from complex mixtures?
- Methodological Answer : Use reverse-phase HPLC (C18 column, 5 µm) with a gradient of acetonitrile/0.1% formic acid (20%→80% over 30 min). Hyphenate with LC-MS (ESI+) for real-time monitoring (base peak at m/z 377). Compare retention times with synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
